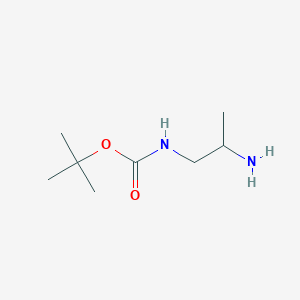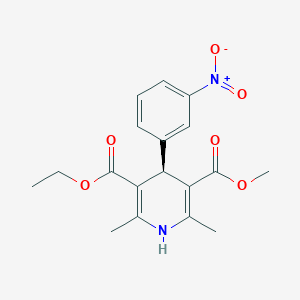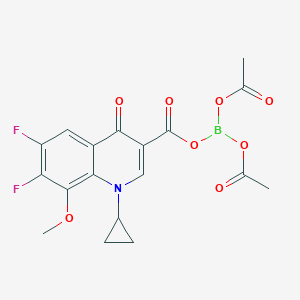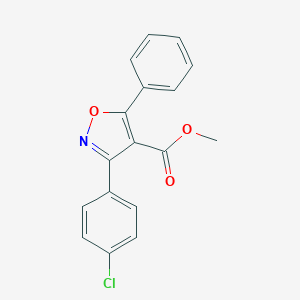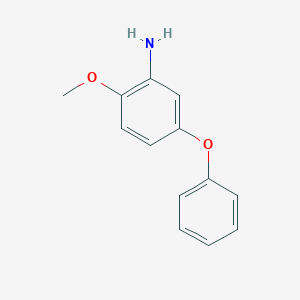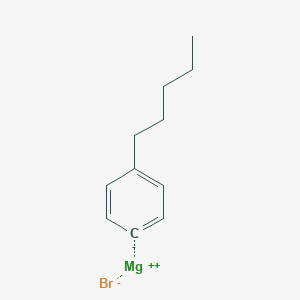
4-N-Pentylphenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Pentylphenylmagnesium bromide, also known as 4-n-pentylphenyl Grignard reagent, is an organometallic compound with the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol. This compound has garnered significant attention in the scientific community due to its remarkable chemical, physical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-N-Pentylphenylmagnesium bromide can be synthesized from 4’-bromovalerophenone . The synthesis involves the reaction of 4’-bromovalerophenone with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Grignard reagent synthesis apply. Industrial production would involve scaling up the laboratory synthesis, ensuring proper handling of reagents, and maintaining an inert atmosphere to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Pentylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Applications De Recherche Scientifique
4-N-Pentylphenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-N-Pentylphenylmagnesium bromide involves its role as a nucleophile. It reacts with electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the substrate, facilitating the nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- 4-Methylphenylmagnesium bromide
- 4-Ethylphenylmagnesium bromide
Comparison
4-N-Pentylphenylmagnesium bromide is unique due to its pentyl group, which imparts different steric and electronic properties compared to other phenylmagnesium bromides. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Propriétés
IUPAC Name |
magnesium;pentylbenzene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMHQMKQCKHW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
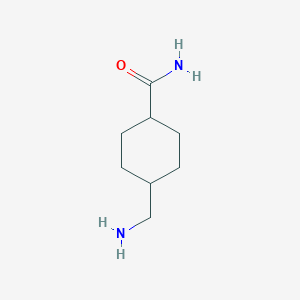
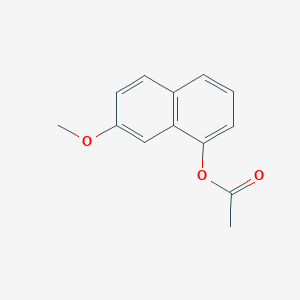
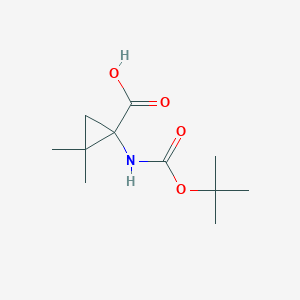
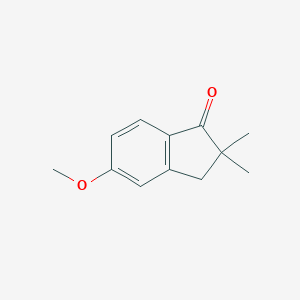
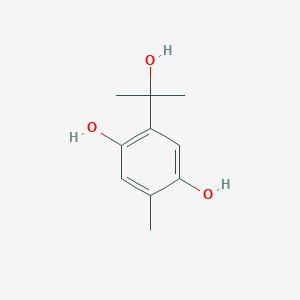
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
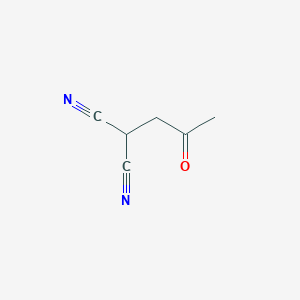
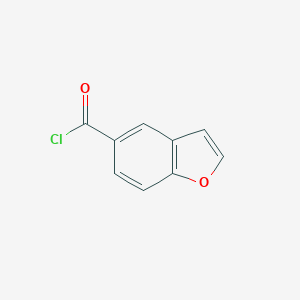
![N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide](/img/structure/B45508.png)
